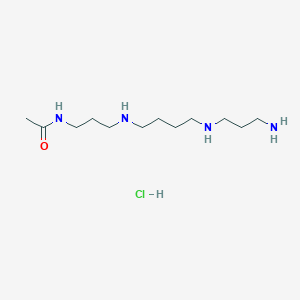

N-(3-((4-((3-Aminopropyl)amino)butyl)amino)propyl)acetamide hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

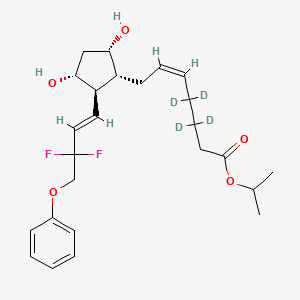

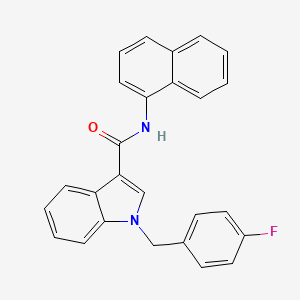

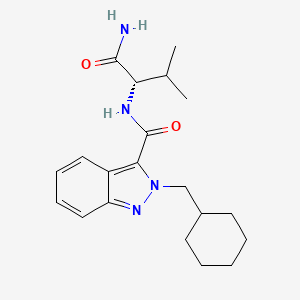

N1-Acetylspermine (hydrochloride) is a monoacetylated derivative of spermine, an endogenous polyamine synthesized from spermidine. It is a crystalline solid with the molecular formula C12H28N4O • 3HCl and a molecular weight of 353.8. This compound is known for its role in eukaryotic cell growth, protein synthesis, and modulation of calcium-dependent immune processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: N1-Acetylspermine (hydrochloride) is synthesized by acetylating spermine. The reaction involves the use of acetic anhydride or acetyl chloride as the acetylating agents. The reaction typically occurs in an aqueous or organic solvent under controlled temperature and pH conditions to ensure the selective acetylation of the primary amine group .

Industrial Production Methods: In industrial settings, the production of N1-Acetylspermine (hydrochloride) involves large-scale acetylation reactions. The process includes the purification of the product through crystallization or chromatography techniques to achieve high purity levels. The compound is then converted to its hydrochloride salt form for stability and solubility .

Chemical Reactions Analysis

Types of Reactions: N1-Acetylspermine (hydrochloride) undergoes several types of chemical reactions, including:

Oxidation: It can be oxidized by polyamine oxidase to produce 3-acetamidopropanal and putrescine.

Substitution: The acetyl group can be substituted under specific conditions to yield different derivatives.

Common Reagents and Conditions:

Oxidation: Polyamine oxidase is commonly used as the reagent for oxidation reactions.

Substitution: Acetyl chloride or acetic anhydride are used for acetylation reactions.

Major Products Formed:

Oxidation: 3-acetamidopropanal and putrescine.

Substitution: Various acetylated derivatives depending on the substituent used.

Scientific Research Applications

N1-Acetylspermine (hydrochloride) has a wide range of scientific research applications:

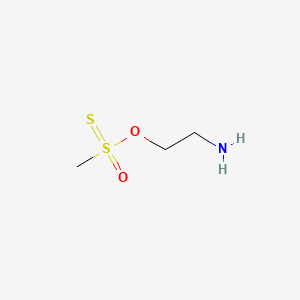

Chemistry: It is used to study the uptake of anticancer polyamine analogs by human carnitine transporters.

Biology: It plays a role in the modulation of calcium-dependent immune processes and eukaryotic cell growth.

Medicine: It is involved in the research of cancer metabolism and tumor microenvironment.

Industry: It is used in the production of polyamine derivatives for various industrial applications.

Mechanism of Action

N1-Acetylspermine (hydrochloride) exerts its effects through several mechanisms:

Comparison with Similar Compounds

N1-Acetylspermidine (hydrochloride): An acetyl derivative of spermidine that acts as a substrate for polyamine oxidase.

N1,N12-Diacetylspermine (hydrochloride): A diacetylated derivative of spermine with different substrate specificity.

Uniqueness: N1-Acetylspermine (hydrochloride) displays lower Km and higher Vmax values than spermine, making it a better substrate for polyamine oxidase. This unique property makes it more effective in certain biochemical pathways and research applications .

Properties

Molecular Formula |

C12H29ClN4O |

|---|---|

Molecular Weight |

280.84 g/mol |

IUPAC Name |

N-[3-[4-(3-aminopropylamino)butylamino]propyl]acetamide;hydrochloride |

InChI |

InChI=1S/C12H28N4O.ClH/c1-12(17)16-11-5-10-15-8-3-2-7-14-9-4-6-13;/h14-15H,2-11,13H2,1H3,(H,16,17);1H |

InChI Key |

UUOVHRBADDLYFM-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NCCCNCCCCNCCCN.Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

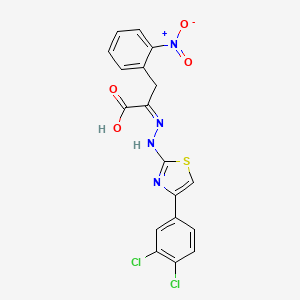

![(14S,17Z)-N-[3-[(3-amino-3-oxoprop-1-en-2-yl)amino]-3-oxoprop-1-en-2-yl]-17-ethylidene-14-[(1R)-1-hydroxyethyl]-27-(2-hydroxypropan-2-yl)-20,33-dimethyl-24,30,37,40-tetramethylidene-12,15,22,25,28,35,38-heptaoxo-19,32,42-trioxa-9-thia-3,13,16,23,26,29,36,39,44,45,46,47-dodecazahexacyclo[39.2.1.18,11.118,21.131,34.02,7]heptatetraconta-1(43),2(7),3,5,8(47),10,18(46),20,31(45),33,41(44)-undecaene-4-carboxamide](/img/structure/B10765056.png)

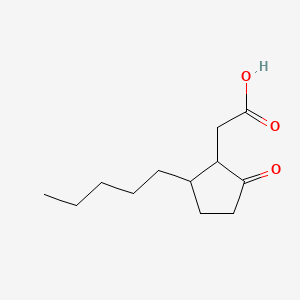

![3,13,15,25,35,37-Hexahydroxy-11,33-bis[3-hydroxy-6-(4-methoxy-6-methyloxan-2-yl)-4-methylhexan-2-yl]-17,39-dimethoxy-6,12,16,28,34,38-hexamethyl-10,32,45,46-tetraoxatricyclo[39.3.1.119,23]hexatetraconta-5,7,21,27,29,43-hexaene-9,31-dione](/img/structure/B10765109.png)

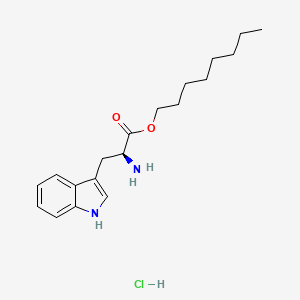

![3-bromo-N-[3-(tert-butylamino)propyl]benzamide;(Z)-but-2-enedioic acid](/img/structure/B10765116.png)

![8-fluoro-N-[1-oxo-1-pyrrolidin-1-yl-3-[3-(trifluoromethyl)phenyl]propan-2-yl]-1,2,3,4-tetrahydroisoquinoline-6-sulfonamide;hydrochloride](/img/structure/B10765147.png)